molecular formula C18H24N8 B12061148 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine

Cat. No.: B12061148
M. Wt: 352.4 g/mol
InChI Key: WSGGNMHGHKFSDZ-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine and 1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine are compounds that belong to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3-Triazole derivatives, including 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine and 1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine, have a wide range of scientific research applications:

    Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

    Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Investigated for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3-triazole derivatives involves their ability to interact with various molecular targets and pathways. These compounds can form hydrogen bonds and hydrophobic interactions with biomolecular targets, enhancing their binding affinity and specificity. The specific molecular targets and pathways involved depend on the particular application and the structure of the triazole derivative .

Comparison with Similar Compounds

1,2,3-Triazole derivatives are unique due to their stability, ease of synthesis, and diverse biological activities. Similar compounds include:

In comparison, 1,2,3-triazoles are more versatile and have a broader range of applications in various fields of scientific research .

Properties

Molecular Formula

C18H24N8

Molecular Weight

352.4 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-N,N-dimethylmethanamine;1-(benzotriazol-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/2C9H12N4/c1-12(2)7-13-9-6-4-3-5-8(9)10-11-13;1-12(2)7-13-10-8-5-3-4-6-9(8)11-13/h2*3-6H,7H2,1-2H3

InChI Key

WSGGNMHGHKFSDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=CC=CC=C2N=N1.CN(C)CN1N=C2C=CC=CC2=N1

Origin of Product

United States

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